The compound's IUPAC name is (S)-2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide, and it has a CAS number of 1308559-40-1. Its molecular formula is , with a molar mass of 193.2456 g/mol . This compound falls under the category of amides, specifically those derived from amino acids, and it has applications in various fields including pharmaceuticals.
The synthesis of (S)-2-amino-N-methyl-N-pyridin-3-ylmethyl-propionamide can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of (S)-2-amino-N-methyl-N-pyridin-3-ylmethyl-propionamide can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles, lengths, and molecular conformation.
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to achieve desired yields.
The mechanism of action for (S)-2-amino-N-methyl-N-pyridin-3-ylmethyl-propionamide is primarily associated with its interaction with biological targets:
The compound may act as a ligand for specific receptors due to its structural features that allow for hydrogen bonding and hydrophobic interactions.
Studies involving binding assays can elucidate the affinity of this compound for various receptors, providing insights into its potential therapeutic effects.
The physical and chemical properties of (S)-2-amino-N-methyl-N-pyridin-3-ylmethyl-propionamide are critical for understanding its behavior in different environments:
These properties influence the compound's formulation in pharmaceutical applications and its stability during storage.
(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide has several scientific applications:
It is being explored for its potential use in designing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways involving amino acids.
The synthesis of enantiopure (S)-2-amino-N-methyl-N-pyridin-3-ylmethyl-propionamide relies on sophisticated multi-step strategies that integrate chiral pool resources, asymmetric catalysis, and strategic protecting group chemistry. A common approach begins with L-alanine derivatives as chiral precursors, where the α-carboxyl group is activated for amide coupling while the amino group is protected with acid-labile groups like tert-butoxycarbonyl (Boc) [5] [8]. The critical N-methyl-N-(pyridin-3-ylmethyl)amine moiety is introduced via reductive amination of 3-pyridinecarboxaldehyde with methylamine, followed by sodium borohydride reduction, achieving yields >85% [5]. Subsequent coupling between the protected alanine (activated as pentafluorophenyl ester) and the secondary amine is catalyzed by HATU/DIPEA in anhydrous DMF, yielding the protected propionamide precursor [8].
Alternative routes employ chiral auxiliaries in Evans aldol reactions to install the stereogenic center. For example, (S)-4-benzyloxazolidin-2-one directs the stereoselective alkylation of a propionyl imide, followed by auxiliary removal and amidation [2]. A third strategy utilizes enzymatic desymmetrization of meso-diesters or kinetic resolution of racemic amines using lipases (e.g., CAL-B), though this requires careful solvent optimization to maintain enzyme activity [6]. The final deprotection of the amino group typically employs trifluoroacetic acid (TFA) in dichloromethane for Boc removal or catalytic hydrogenation for Cbz groups, yielding the target compound with >98% ee [5] [8].
Table 1: Comparative Synthetic Routes to (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide
Strategy | Key Steps | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
L-Alanine Derivative | Boc protection → HATU coupling → TFA deprotection | 78 | >99 | Short route; high chiral fidelity |
Evans Auxiliary | Auxiliary attachment → alkylation → hydrolysis | 65 | 98 | Absolute stereocontrol |
Enzymatic Resolution | Racemate synthesis → lipase resolution | 45 | 97 | No chiral catalysts required |
The 3-pyridinylmethyl moiety serves as a critical pharmacophore, enabling hydrogen bonding and π-stacking interactions with biological targets. Its meta-substituted nitrogen acts as a hydrogen bond acceptor, enhancing binding affinity to kinases like TYRO3, AXL, and MER receptors [1] [4]. Computational studies reveal that methylation of the propionamide nitrogen (N-methyl) reduces rotatable bonds, conferring rigidity that improves target selectivity and metabolic stability by ~40% compared to non-methylated analogs [7]. This is attributed to restricted conformational flexibility that minimizes off-target interactions and reduces susceptibility to hepatic CYP3A4 oxidation [6].
The gem-dimethyl group on the α-carbon of the propionamide backbone sterically shields the amide carbonyl, increasing hydrolytic resistance in plasma by 3-fold [9]. Additionally, the methyl substituents enforce a twisted conformation that positions the pyridine ring perpendicular to the amide plane, optimizing its orientation for receptor docking [4]. Structure-activity relationship (SAR) studies demonstrate that shifting the pyridine nitrogen to the ortho or para position decreases kinase inhibitory activity by >50%, validating the meta substitution’s electronic and steric complementarity [1] [9].
Late-stage diversification focuses on pyridine ring functionalization and amide bond modification. Electrophilic aromatic substitution at the pyridine C4 position is achieved via in situ generation of bromonium ions using bromine in acetic acid, introducing bromo substituents that serve as Suzuki coupling handles [6] [9]. Palladium-catalyzed cross-coupling with arylboronic acids furnishes biaryl derivatives (e.g., 4-phenylpyridin-3-yl analogs) with yields of 70–85% [4] [9].
Nucleophilic amidation diversifies the propionamide core. Primary amine intermediates undergo acylation with diverse carboxylic acids (e.g., heteroaromatic, unsaturated) using EDCI/HOBt activation, generating analogs with modulated electronic profiles [6] [8]. Alternatively, reductive amination with aldehydes introduces alkyl, cycloalkyl, or benzyl groups onto the amino terminus, enhancing lipophilicity (clogP +0.5 to +2.3) [2]. Quantitative structure-activity relationship (QSAR) models reveal that electron-withdrawing pyridine substituents (σ = +0.8) increase kinase inhibitory activity by 3-fold, while bulky ortho-substituents diminish it due to steric clash [6].
Table 3: Impact of Structural Diversification on Target Compound Properties
Modification Site | Chemical Change | Biological Activity Shift | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Pyridine C4 | Bromo → Phenyl (Suzuki coupling) | Kinase IC₅₀ improved 2.5-fold | 45 → 38 (15% decrease) |
Propionamide Carbonyl | Amide → reverse amide (N-acylation) | Activity abolished | 45 → <10 |
Amino Terminal | H → Cyclopropyl (reductive amination) | Solubility decreased; membrane permeability increased | 45 → 65 (44% increase) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3